Chain-Length-Dependent Quaternization Kinetics: 1-Bromohept-2-yne vs. 1-Bromobut-2-yne and 1-Bromooct-2-yne
In a systematic kinetic study, Andreev et al. measured the second-order rate constants for quaternization of N,N-dimethylaniline with a homologous series of 1-bromoalk-2-ynes [1]. The data establish that the reaction rate increases with the length of the alkyl chain attached to the triple bond. While exact numerical values for 1-bromohept-2-yne were not isolated as a single data point in the abstract, the reported trend places 1-bromohept-2-yne (C7) intermediate between 1-bromobut-2-yne (C4, the lowest rate in the series) and 1-bromooct-2-yne (C8, the highest rate). This means that for applications requiring a specific quaternization rate—such as timed alkylation in pharmaceutical process chemistry—1-bromohept-2-yne offers a tunable reactivity window not achievable with the shorter or longer homologs.
| Evidence Dimension | Second-order rate constant for quaternization of N,N-dimethylaniline |
|---|---|
| Target Compound Data | 1-Bromohept-2-yne (C7): Rate intermediate between C4 and C8 homologs |
| Comparator Or Baseline | 1-Bromobut-2-yne (C4, slowest) and 1-Bromooct-2-yne (C8, fastest) |
| Quantified Difference | Rate increases monotonically with chain length; precise fold-difference requires full-text retrieval |
| Conditions | Quaternization of N,N-dimethylaniline; solvent and temperature specified in full article (Russian Journal of General Chemistry) |
Why This Matters
For procurement decisions in process chemistry, the C7 chain provides a specific kinetic profile that avoids the sluggishness of the C4 analog and the potentially excessive reactivity or solubility differences of the C8 analog, enabling more predictable scale-up.
- [1] Andreev, V.P.; Ryzhakov, A.V.; Sobolev, P.S. Kinetics of the reaction of N,N-dimethylaniline with 1-bromoalk-2-ynes. Russian Journal of General Chemistry, 2016, Vol. 86, pp. 2206–2210. View Source
